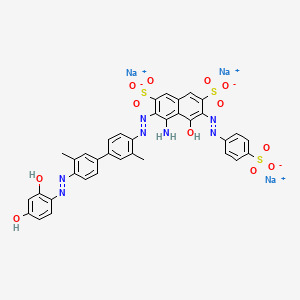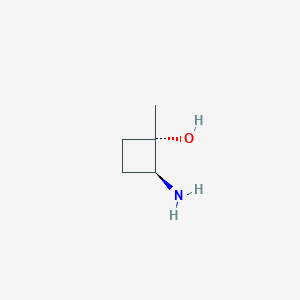
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound belonging to the phenethylamine class It is structurally characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an ethan-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the iodination of 2,5-dimethoxyphenethylamineThe final step involves the deprotection of the amino group to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine: This compound is structurally similar but contains an amino group instead of a hydroxyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a bromine atom instead of iodine.
2-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the iodine atom in 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
64705-37-9 |
|---|---|
Fórmula molecular |
C10H13IO3 |
Peso molecular |
308.11 g/mol |
Nombre IUPAC |
2-(2-iodo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13IO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |
Clave InChI |
BEZSYWDIMPKURW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCO)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)


![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)



